molecular formula C25H31ClN2O6 B1255242 1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate CAS No. 872460-86-1

1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate

Cat. No. B1255242
CAS RN: 872460-86-1
M. Wt: 491 g/mol
InChI Key: SLQQGEVQWLDVDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ATTO 610-2 is an organic heterotetracyclic compound and an organic perchlorate salt. It has a role as a fluorochrome. It contains an ATTO 610-2(1+).

Scientific Research Applications

Synthesis and Structural Insights

  • The compound has been synthesized through reactions involving N-monosubstituted 1,2-diamino-benzenes and butane-2, 3-dione in acidic solutions, contributing to the field of heterocyclic chemistry and the synthesis of quinoxalinium perchlorates. This process highlights the compound's relevance in synthesizing diverse heterocyclic structures (Schelz & Priester, 1975).

Intermediates for Synthesis of Heteroaromatic Compounds

  • Research indicates its utility as an intermediate in the synthesis of various six-membered heteroaromatic compounds. It reacts with simple amidines to yield 1,3,5-triazines and with N,N-dimethylamidines to produce pyrimidines. This suggests its application in complex organic synthesis and the generation of diverse molecular structures (Boyd, Lindley, & Nicolaou, 1984).

Photocatalytic Applications

  • The compound has been used in oxidative photocyclization processes under visible light irradiation, suggesting its potential role in photocatalytic applications. This demonstrates its significance in photochemistry and the synthesis of quinolinium salts (Sawicka et al., 2019).

Applications in Dye Synthesis

  • It has been identified as a precursor for conventional and new-type dyes, playing a critical role in the field of dye chemistry and materials science. This shows its applicability in the development of new dyes and pigments (Schelz, 1978).

Fluorescence and Photonic Applications

  • Derivatives of this compound have been explored for their bright fluorescence properties in solution, suggesting applications in fluorescence spectroscopy and the development of fluorescent markers for biomedical applications (Galunov et al., 2003).

Electrochemical Studies

  • Electrochemical reduction studies of similar quinolinium salts indicate potential applications in electrochemistry and materials science, particularly in exploring redox properties of related compounds (Cox et al., 1999).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate involves the condensation of 2,3,4,11-tetrahydronaphtho[2,3-g]quinoline with dimethylamine followed by carboxylation of the resulting intermediate. The perchlorate salt is then formed by reaction with perchloric acid.", "Starting Materials": [ "2,3,4,11-tetrahydronaphtho[2,3-g]quinoline", "Dimethylamine", "Carbon dioxide", "Perchloric acid" ], "Reaction": [ "Step 1: Condensation of 2,3,4,11-tetrahydronaphtho[2,3-g]quinoline with dimethylamine in the presence of a base such as sodium hydride or potassium carbonate to form the intermediate 9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinoline.", "Step 2: Carboxylation of the intermediate with carbon dioxide in the presence of a catalyst such as palladium on carbon to form 1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinoline.", "Step 3: Formation of the perchlorate salt by reaction of the intermediate with perchloric acid." ] }

CAS RN

872460-86-1

Molecular Formula

C25H31ClN2O6

Molecular Weight

491 g/mol

IUPAC Name

4-[9-(dimethylamino)-11,11-dimethyl-3,4-dihydro-2H-naphtho[2,3-g]quinolin-1-ium-1-yl]butanoic acid;perchlorate

InChI

InChI=1S/C25H30N2O2.ClHO4/c1-25(2)21-15-20(26(3)4)10-9-17(21)13-19-14-18-7-5-11-27(12-6-8-24(28)29)23(18)16-22(19)25;2-1(3,4)5/h9-10,13-16H,5-8,11-12H2,1-4H3;(H,2,3,4,5)

InChI Key

SLQQGEVQWLDVDF-UHFFFAOYSA-N

SMILES

CC1(C2=CC3=[N+](CCCC3=CC2=CC4=C1C=C(C=C4)N(C)C)CCCC(=O)O)C.[O-]Cl(=O)(=O)=O

Canonical SMILES

CC1(C2=CC3=[N+](CCCC3=CC2=CC4=C1C=C(C=C4)N(C)C)CCCC(=O)O)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate
Reactant of Route 2
Reactant of Route 2
1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate
Reactant of Route 3
1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate
Reactant of Route 4
1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate
Reactant of Route 5
Reactant of Route 5
1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate
Reactant of Route 6
1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.